molecular formula C11H14N2O2 B8508348 1-(6-Methoxypyridin-3-yl)piperidin-4-one

1-(6-Methoxypyridin-3-yl)piperidin-4-one

Cat. No.: B8508348
M. Wt: 206.24 g/mol
InChI Key: GYBCJJNQLTUUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-3-yl)piperidin-4-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)piperidin-4-one

InChI

InChI=1S/C11H14N2O2/c1-15-11-3-2-9(8-12-11)13-6-4-10(14)5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

GYBCJJNQLTUUOC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-methoxypyridine (375 mg, 3.02 mmol) and K2CO3 (49 mg, 0.355 mmol) in ethanol (7 mL) at 80° C. was added a slurry of 1-benzyl-1-methyl-4-oxopiperidinium iodide in water (5 mL) over a 10 minute period. After 45 minutes, the reaction mixture was cooled and partitioned between dichloromethane (10 mL) and water. The organic layer was separated and the aqueous layer was washed with an addition portion of dichloromethane (10 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated. The resulting crude product was subjected to flash chromatography (1:1 Hexanes:EtOAc) to afford 1-(6-methoxypyridin-3-yl)piperidin-4-one (459 mg, 74%) as a light orange solid. 1H NMR (CDCl3) δ: 2.56 (t, J=5.7 Hz, 4H), 3.42 (t, J=5.7 Hz, 4H), 3.87 (s, 3H), 6.69 (d, J=9.3 Hz, 1H), 7.32 (dd, J=9.0, 3.0 Hz, 1H), 7.85 (d, J=3.0 Hz, 1H).
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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